Product packaging for [2-(Octan-2-yl)phenoxy]acetic acid(Cat. No.:CAS No. 275823-92-2)

[2-(Octan-2-yl)phenoxy]acetic acid

Cat. No.: B14076819
CAS No.: 275823-92-2
M. Wt: 264.36 g/mol
InChI Key: MDRVLHSYVLZQSP-UHFFFAOYSA-N
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Description

[2-(Octan-2-yl)phenoxy]acetic acid is a high-purity organic compound supplied for research and development purposes. With the molecular formula C16H24O3 , this chemical features a phenoxyacetic acid scaffold substituted with an octan-2-yl group, a structure known to be of significant interest in pharmaceutical and agrochemical research. Phenoxyacetic acid derivatives are frequently investigated as key synthetic intermediates or as active compounds in their own right, particularly as non-steroidal anti-inflammatory agents or as prostaglandin analogs . The specific alkyl chain substitution in this compound may influence its lipophilicity and biological activity, making it a valuable candidate for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound in the synthesis of more complex molecules or in biochemical screening assays. Its mechanism of action, while not explicitly documented for this specific derivative, may be related to the inhibition of enzymes like cyclooxygenase, a common target for similar phenoxyacetic acid-based compounds . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O3 B14076819 [2-(Octan-2-yl)phenoxy]acetic acid CAS No. 275823-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

275823-92-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-(2-octan-2-ylphenoxy)acetic acid

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-9-13(2)14-10-7-8-11-15(14)19-12-16(17)18/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,17,18)

InChI Key

MDRVLHSYVLZQSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC=CC=C1OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Academic Research

Advanced Synthetic Routes for [2-(Octan-2-yl)phenoxy]acetic Acid

The primary route to synthesizing this compound involves the reaction of 2-(octan-2-yl)phenol with a haloacetic acid salt, a classic example of the Williamson ether synthesis. nih.govwikipedia.org This method is valued for its reliability and versatility. wikipedia.org The fundamental reaction proceeds by deprotonating the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces the halide from the haloacetate. nih.govwikipedia.org

Novel Catalytic Approaches (e.g., Phase Transfer Catalysis)

For industrial-scale or highly efficient research-scale synthesis, traditional methods can be enhanced through advanced catalytic techniques. Phase-transfer catalysis (PTC) is a particularly effective approach for the Williamson ether synthesis. byjus.com In this method, a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide reactant from an aqueous phase to an organic phase containing the alkylating agent (e.g., ethyl chloroacetate). This overcomes the mutual insolubility of the reactants, leading to faster reaction rates, milder conditions, and often higher yields compared to uncatalyzed, heterogeneous reactions.

The general mechanism involves the phase-transfer catalyst exchanging its counter-ion for the phenoxide anion, creating a lipophilic ion pair that can readily migrate into the organic phase to react.

Table 1: Comparison of Catalytic Approaches for Phenoxyacetic Acid Synthesis

Catalytic Method Catalyst Example Advantages Typical Solvents
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide Increased reaction rate, milder conditions, improved yield, ideal for large-scale synthesis. byjus.com Dichloromethane/Water, Toluene/Water
Base-Catalyzed (Conventional) Sodium Hydroxide (B78521), Potassium Hydroxide Simple, inexpensive reagents. miracosta.edu Ethanol, Water, Acetonitrile (B52724). byjus.comchemicalbook.com

Optimization of Reaction Conditions for Research Scale Production

Optimizing reaction conditions is critical for maximizing yield and purity on a research scale, where material conservation and product quality are paramount. wikipedia.org Key parameters for the synthesis of this compound via the Williamson ether synthesis include the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The selection of the base and solvent is interdependent. Strong bases like sodium hydroxide or potassium hydroxide are used to deprotonate the starting phenol. miracosta.edu Solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly used because they effectively dissolve the reactants and facilitate the SN2 mechanism. wikipedia.orgbyjus.com Using the conjugate alcohol of an alkoxide as a solvent is also a common practice to avoid trans-etherification side reactions. masterorganicchemistry.com

Temperature and Time: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org The reaction progress is often monitored using thin-layer chromatography (TLC) and is generally complete within 1 to 8 hours. wikipedia.org Acidification of the reaction mixture with a strong acid like hydrochloric acid is the final step to protonate the carboxylate and precipitate the desired product. chemicalbook.com

Table 2: Optimization Parameters for Williamson Ether Synthesis

Parameter Condition Rationale/Effect on Reaction
Solvent Acetonitrile, DMF Polar aprotic solvents that favor the SN2 reaction mechanism. wikipedia.orgbyjus.com
Base KOH, NaOH Strong bases ensure complete deprotonation of the phenol to form the reactive phenoxide ion. miracosta.edu
Temperature 50 - 100 °C Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. wikipedia.org
Time 1 - 8 hours Sufficient time for the reaction to proceed to completion; can be optimized with TLC monitoring. wikipedia.org

| Workup | Acidification (HCl) | Protonates the sodium phenoxyacetate (B1228835) salt to yield the final carboxylic acid product. chemicalbook.com |

Design and Synthesis of Structurally Modified Derivatives for Mechanistic Probing

To investigate the compound's mechanism of action and establish structure-activity relationships (SAR), researchers synthesize a variety of structurally related derivatives. nih.gov This involves systematic modifications to the three main components of the molecule: the alkyl side chain, the aromatic ring, and the carboxyl group.

Modifications to the Alkyl Side Chain (e.g., Chain Length, Branching)

Altering the octan-2-yl side chain can provide insight into the role of lipophilicity and steric bulk in receptor binding or enzyme inhibition. Analogs can be synthesized by starting with phenols bearing different alkyl substituents. For instance, using 2-hexylphenol (B8781612) or 2-dodecylphenol (B1585192) would allow for an assessment of how chain length affects activity. Similarly, comparing derivatives from 2-(octan-1-yl)phenol (linear) with the parent compound (branched) can clarify the importance of the branching point. The synthesis for these analogs follows the same optimized Williamson ether synthesis route. miracosta.edumasterorganicchemistry.com

Table 3: Examples of Alkyl Side Chain Modifications

Starting Phenol Resulting Derivative Purpose of Modification
2-Hexylphenol [2-(Hexan-1-yl)phenoxy]acetic acid Study effect of shorter alkyl chain
2-Cyclohexylphenol [2-(Cyclohexyl)phenoxy]acetic acid Study effect of cyclic alkyl group
2-(tert-Octyl)phenol [2-(tert-Octyl)phenoxy]acetic acid Study effect of increased steric hindrance

Aromatic Ring Substitutions for Structure-Activity Exploration

Table 4: Examples of Aromatic Ring Substitutions

Starting Phenol Resulting Derivative Purpose of Modification
4-Chloro-2-(octan-2-yl)phenol [4-Chloro-2-(octan-2-yl)phenoxy]acetic acid Explore effect of electron-withdrawing group
4-Methyl-2-(octan-2-yl)phenol [4-Methyl-2-(octan-2-yl)phenoxy]acetic acid Explore effect of electron-donating group

Carboxyl Group Derivatization for Receptor Binding Studies

The carboxylic acid functional group is a key site for modification, as it is often involved in critical hydrogen bonding interactions within biological targets. Converting it to an ester or an amide can probe the necessity of the acidic proton and the hydrogen bond-accepting ability of the carbonyl oxygen. niscpr.res.in

Ester Synthesis: Esters can be prepared via methods like Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, or by using activating agents such as phosphonitrilic chloride (PNT). jocpr.comnih.gov

Amide Synthesis: Amides are synthesized by first converting the carboxylic acid to a more reactive acyl chloride or by using peptide coupling reagents to react the acid directly with a desired amine. niscpr.res.in

These derivatives serve as valuable tools to confirm binding orientations and explore the chemical space around the carboxyl binding pocket.

Table 5: Examples of Carboxyl Group Derivatization

Reagent Resulting Derivative Purpose of Modification
Methanol / H⁺ Methyl [2-(octan-2-yl)phenoxy]acetate Esterification to remove acidic proton and test steric tolerance.
Isopropylamine / DCC N-Isopropyl-2-[2-(octan-2-yl)phenoxy]acetamide Amide formation to change hydrogen bonding pattern. niscpr.res.in

Investigation of Structure Activity Relationships Sar in Plant Biological Systems

Influence of the [2-(Octan-2-yl)phenoxy]acetic Acid Structure on Plant Physiological Responses

The specific arrangement of atoms and functional groups within this compound dictates its interaction with biological targets in plants, ultimately determining its physiological effects. The presence and positioning of the octan-2-yl group on the phenoxy ring, in conjunction with the essential acetic acid side chain, are key determinants of its activity.

The octan-2-yl group, a lipophilic eight-carbon alkyl chain attached to the second position of the phenoxy ring, is a significant contributor to the biological activity of this compound. While direct studies on this specific moiety are limited, the role of alkyl substituents in related phenoxyacetic acid herbicides provides a framework for understanding its function.

The lipophilicity imparted by the octan-2-yl chain is a critical factor. Increased lipophilicity can enhance the penetration of the compound through the waxy cuticle of plant leaves and facilitate its movement across cell membranes. scielo.br This is a crucial step for the compound to reach its site of action within the plant cells. The length and branching of the alkyl chain can modulate this property. An optimal level of lipophilicity is often required, as excessively high lipophilicity can lead to the compound being sequestered in lipid bilayers, preventing it from reaching its target.

The position of the alkyl group on the phenoxy ring also plays a role. Substitution at the ortho (2-) position, as in this compound, can influence the conformation of the molecule and its binding affinity to target proteins, such as auxin receptors.

Table 1: Influence of Alkyl Chain Length on the Biological Activity of Phenoxyacetic Acid Derivatives
Alkyl Chain LengthRelative LipophilicityExpected Impact on Plant UptakePotential Effect on Biological Activity
Short (e.g., Methyl)LowModerateMay have lower activity due to reduced membrane permeability.
Medium (e.g., Butyl)ModerateOptimalOften associated with high biological activity due to a balance of solubility and lipophilicity.
Long (e.g., Octyl)HighHighCan lead to increased activity up to a certain point, after which it may decrease due to excessive sequestration in membranes.

This table presents a generalized trend based on research on various phenoxyacetic acid derivatives and is intended for illustrative purposes.

The substitution pattern on the phenoxy ring is a well-established determinant of the efficacy of phenoxyacetic acid herbicides. acs.org While this compound has a single alkyl substituent, the principles derived from studies of other substituted phenoxyacetic acids, such as those with halogen atoms, are informative.

The substitution pattern also affects the compound's selectivity between different plant species, a critical aspect of herbicide action. While monocotyledonous plants are generally less affected by phenoxyacetic acid herbicides, the specific substitutions can fine-tune the spectrum of activity against various dicotyledonous species. nih.gov

Table 2: Effect of Phenoxy Ring Substitution on the Herbicidal Activity of Phenoxyacetic Acids
Substituent(s)Position(s)General Effect on ActivityExample Compound
None-Low to moderate activity.Phenoxyacetic acid
Chlorine4-Increased activity.4-CPA (4-Chlorophenoxyacetic acid)
Chlorine2,4-High activity, widely used as a herbicide.2,4-D (2,4-Dichlorophenoxyacetic acid)
Methyl2-Can influence activity and selectivity.MCPA (2-Methyl-4-chlorophenoxyacetic acid)
Alkyl (e.g., Octyl)2-Likely increases lipophilicity and influences activity.This compound

This table provides a general overview based on established knowledge of phenoxyacetic acid herbicides and is intended to illustrate the principles of substitution effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in the development of new plant growth regulators, as they can predict the activity of novel, unsynthesized molecules, thereby saving time and resources in the discovery process.

The development of QSAR models for compounds like this compound involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For phenoxyacetic acids, this activity could be, for example, the inhibition of root growth or the induction of cell elongation in a model plant system.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical representations of various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Finally, statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, are employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new compounds based solely on their calculated descriptors.

The analysis of the molecular descriptors that are found to be significant in a QSAR model provides valuable insights into the structural features that are important for biological activity. For phenoxyacetic acid derivatives, several types of descriptors have been shown to be correlated with their plant growth regulating effects.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a molecule. As discussed earlier, an optimal level of lipophilicity is often crucial for activity.

Electronic Descriptors: Parameters such as Hammett constants (σ) or calculated atomic charges can describe the electronic effects of substituents on the phenoxy ring. These descriptors are important for understanding the interaction of the molecule with its receptor.

Steric Descriptors: Descriptors related to the size and shape of the molecule, such as molar refractivity (MR) or van der Waals volume, can account for the steric requirements of the receptor binding site.

By identifying the key molecular descriptors, researchers can understand the physicochemical properties that drive the biological activity of this compound and its analogs, guiding the design of new compounds with enhanced or more specific activities.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetic Acids
Descriptor TypeSpecific DescriptorProperty RepresentedRelevance to Biological Activity
HydrophobicLogP (Octanol-water partition coefficient)LipophilicityInfluences membrane permeability and transport to the target site.
ElectronicHammett constant (σ)Electron-donating/withdrawing nature of substituentsAffects binding affinity to the target receptor.
StericMolar Refractivity (MR)Molecular volume and polarizabilityRelates to the size and shape constraints of the receptor binding pocket.
TopologicalConnectivity IndicesMolecular branching and shapeCan be related to the overall fit of the molecule in the binding site.

This table lists common descriptors and their general relevance in QSAR studies of plant growth regulators.

Mechanistic Studies of Biological Interactions in Plant Systems

Elucidation of Molecular Mechanisms in Plant Growth Regulation

Investigation of Auxin-like Activity and Receptor Interactions in Plants

No research is available that investigates the potential auxin-like activity of [2-(Octan-2-yl)phenoxy]acetic acid. Consequently, there are no findings on its interaction with auxin receptors in plants. While other phenoxyacetic acid derivatives are known for their auxin-mimicking properties, specific data for the 2-(octan-2-yl) substituted molecule is absent from the scientific literature.

Modulation of Endogenous Phytohormone Pathways

There are no studies documenting the effects of this compound on the modulation of endogenous phytohormone pathways in plants. Information regarding its influence on the biosynthesis, signaling, or catabolism of plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, or ethylene (B1197577) is not available.

Biochemical and Cellular Pathways Influenced by this compound

Effects on Gene Expression and Transcriptional Regulation (e.g., GmGA2ox10, miR172c-NNC1 module)

No data exists on the effects of this compound on gene expression or transcriptional regulation in plants. Specific investigations into its impact on genes such as GmGA2ox10 or the miR172c-NNC1 module have not been reported in the literature.

Enzymatic Interactions and Ligand Binding in Plant Cells

There is no available research on the enzymatic interactions or ligand-binding properties of this compound within plant cells.

Impact on Specific Plant Developmental Processes

No studies have been published that detail the impact of this compound on any specific plant developmental processes, such as seed germination, root development, flowering, or fruit set.

Regulation of Nodule Development and Symbiotic Relationships

The establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia is a complex process involving intricate signaling between the plant and the bacterium. Root exudates from the host plant play a crucial role in initiating this dialogue. While flavonoids have been extensively studied as key signaling molecules, recent research has highlighted the importance of other compounds, such as phenoxyacetic acids.

Gene/Molecule Function in Soybean Nodulation Effect of Phenoxyacetic Acid (POA)
GmGA2ox10 Encodes a GA-inactivating C20-GA2-oxidase, facilitating rhizobial infection.Upregulates expression, promoting infection thread formation. pnas.orgnih.gov
miR172c A microRNA that regulates nodule number control.Induces expression. pnas.orgnih.gov
NNC1 (Nodule Number Control 1) A negative regulator of nodule formation.Expression is removed/reduced by the POA-induced miR172c. pnas.org

Induction of Somatic Embryogenesis and Plant Tissue Culture Applications

Somatic embryogenesis is a remarkable process where somatic cells, under specific in vitro conditions, are reprogrammed to form embryos that can develop into whole plants. This technique is a cornerstone of plant biotechnology, with applications in clonal propagation, genetic engineering, and germplasm conservation. nih.gov Synthetic auxins, particularly phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used to induce somatic embryogenesis in a variety of plant species. nih.govnih.govembrapa.br

The chemical structure of the auxin used is a critical factor in the successful induction of somatic embryogenesis. Research comparing the effects of 2,4-D with other phenoxy acid growth regulators has provided valuable insights into structure-activity relationships. A study on alfalfa (Medicago sativa), celery (Apium graveolens), and lettuce (Lactuca sativa) investigated the embryogenic potential of phenoxy acids with modified side chains. nih.gov

The research revealed that the length of the straight-chain extension on the phenoxy acid side chain is crucial. For instance, in alfalfa, phenoxybutanoic acid was found to be active in inducing embryogenesis, whereas phenoxypropanoic and phenoxypentanoic acids were inactive. nih.gov This highlights the specificity of the cellular response to the auxin structure.

Of particular relevance to this compound is the finding that side branching on the carbon adjacent to the phenoxy group can lead to optically active compounds with significant biological activity. nih.gov The study showed that racemic mixtures and the (+) enantiomers of these branched compounds were effective in inducing somatic embryogenesis in alfalfa, while the (-) enantiomers were inactive. nih.gov This stereospecificity suggests a precise interaction with a receptor site.

Furthermore, the development of alfalfa embryos, as measured by the formation of plantlets from individual embryos, was improved with certain substituted phenoxy acids when compared to the standard 2,4-D. nih.gov Substituted phenoxy acids were also found to enhance somatic embryo development in celery and lettuce. nih.gov The presence of the octan-2-yl group in this compound represents such a side-branched structure, suggesting its potential as an effective inducer of somatic embryogenesis. The lipophilic nature of the octyl side chain could also influence its uptake and distribution within the plant tissue, potentially affecting its efficacy.

Plant Species Phenoxy Acid Derivative Effect on Somatic Embryogenesis Reference
Alfalfa (Medicago sativa)Phenoxybutanoic acidActive in induction nih.gov
Alfalfa (Medicago sativa)Phenoxypropanoic acidInactive in induction nih.gov
Alfalfa (Medicago sativa)Phenoxypentanoic acidInactive in induction nih.gov
Alfalfa (Medicago sativa)Side-branched phenoxy acids ((+) enantiomers)Active in induction, improved embryo development nih.gov
Celery (Apium graveolens)Substituted phenoxy acidsEnhanced somatic embryo development nih.gov
Lettuce (Lactuca sativa)Substituted phenoxy acidsEnhanced somatic embryo development nih.gov

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways of [2-(Octan-2-yl)phenoxy]acetic Acid

While direct studies on this compound are lacking, the key metabolites can be inferred from the known microbial metabolism of analogous compounds. The degradation is likely initiated at either the alkyl side chain or the ether linkage.

Side-Chain Oxidation: The long alkyl chain is a prime target for initial microbial attack. Aerobic degradation of n-alkanes typically begins with oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.net The resulting fatty acid can then undergo β-oxidation. researchgate.net Alternatively, sub-terminal oxidation of the alkyl chain can occur, leading to the formation of secondary alcohols and ketones. nih.govresearchgate.net Given the secondary attachment of the octyl group in the title compound, oxidation could occur at the terminal end of the chain or at other positions.

Ether Bond Cleavage: The cleavage of the ether bond in phenoxyacetic acids is a well-documented microbial process. nih.gov This would lead to the formation of 2-(octan-2-yl)phenol and glyoxylate.

Subsequent degradation of the resulting 2-(octan-2-yl)phenol intermediate would involve hydroxylation of the aromatic ring to form an alkyl-substituted catechol, followed by ring cleavage.

A proposed sequence of key metabolites is presented in the table below.

Proposed Metabolite NameChemical FormulaRole in Pathway
2-(Octan-2-yl)phenolC₁₄H₂₂OIntermediate formed after ether linkage cleavage.
(Octan-2-yl)catecholC₁₄H₂₂O₂Product of aromatic ring hydroxylation.
Various fatty acidsVariableProducts of β-oxidation of the octyl side chain.
Glyoxylic acidC₂H₂O₃Product of ether linkage cleavage.

The enzymatic breakdown of this compound would involve several key enzyme classes.

Side Chain Cleavage: The initial oxidation of the alkyl side chain is typically catalyzed by monooxygenases, such as alkane hydroxylases or cytochrome P450 monooxygenases. researchgate.net These enzymes introduce an oxygen atom into the alkane chain, initiating its degradation. Subsequent steps involve alcohol dehydrogenases and aldehyde dehydrogenases. researchgate.net

Ether Bond Cleavage: The cleavage of the ether linkage in phenoxyalkanoic acids is often initiated by a specific group of enzymes known as α-ketoglutarate-dependent dioxygenases. nih.gov The most well-studied of these is the TfdA enzyme, which is involved in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov It is plausible that a TfdA-like enzyme with a substrate specificity that accommodates the bulky octyl group could catalyze this step.

Aromatic Ring Hydroxylation and Cleavage: Following the cleavage of the ether bond, the resulting 2-(octan-2-yl)phenol would undergo hydroxylation by a phenol (B47542) hydroxylase to form a catechol derivative. microbiologyresearch.orgnih.gov This dihydroxylated aromatic ring is then susceptible to cleavage by dioxygenase enzymes. Catechol 2,3-dioxygenases are known to cleave the ring at a meta position, a common pathway for the degradation of alkyl-substituted phenols. microbiologyresearch.orgmicrobiologyresearch.org

Characterization of Microorganisms Involved in Biotransformation

While no specific microorganisms have been identified for the degradation of this compound, a number of bacterial and fungal genera are known to degrade structurally related compounds and are likely candidates for its biotransformation.

Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their metabolic versatility and ability to degrade a wide range of hydrocarbons and aromatic compounds. iwaponline.comnih.govhibiscuspublisher.com Strains of Pseudomonas have been shown to degrade long-chain alkylphenols. microbiologyresearch.orgnih.gov Rhodococcus species are particularly efficient at degrading n-alkanes. nih.govnih.gov

Among fungi, species from the genera Aspergillus and Fusarium have demonstrated the ability to degrade aromatic hydrocarbons and alkylphenols. nih.govresearchgate.netresearchgate.netmdpi.com For instance, Fusarium solani has been shown to degrade nonylphenol and octylphenol. nih.gov

Microbial GenusKnown Degradative Capabilities
PseudomonasDegradation of long-chain alkylphenols and other aromatic compounds. microbiologyresearch.orgnih.govnih.govresearchgate.netnih.gov
RhodococcusEfficient degradation of n-alkanes and other hydrocarbons. iwaponline.comnih.govhibiscuspublisher.comnih.govresearchgate.net
AspergillusDegradation of polycyclic aromatic hydrocarbons. researchgate.netresearchgate.netmdpi.comactascientific.com
FusariumDegradation of alkylphenols like nonylphenol and octylphenol. nih.gov

The genetic basis for the degradation of phenoxyacetic acids often involves catabolic plasmids that carry the necessary genes. The tfdA gene, encoding the α-ketoglutarate-dependent 2,4-D dioxygenase, is a key example. nih.govnih.gov Different classes of tfdA genes exist, and their substrate specificities can vary. researchgate.netbohrium.com It is conceivable that a novel class of tfdA or a related gene is responsible for the initial attack on this compound. The horizontal transfer of such catabolic genes within microbial communities is a known mechanism for the adaptation to new xenobiotic compounds. nih.gov The presence of this compound in the environment could select for microorganisms that acquire or have evolved the appropriate degradative genes.

Environmental Persistence and Transport Research

The environmental persistence of this compound is expected to be influenced by its physicochemical properties, particularly its hydrophobicity conferred by the long alkyl side chain. This hydrophobicity will likely lead to strong sorption to soil organic matter and sediments, reducing its concentration in the aqueous phase and thus its bioavailability to microorganisms. mdpi.comnih.govresearchgate.net The low water solubility of long-chain alkylated aromatic compounds can be a limiting factor for their microbial degradation. mdpi.com

While the phenoxyacetic acid moiety is generally susceptible to microbial attack, the long alkyl chain may render the molecule more recalcitrant compared to shorter-chain analogues. bibliotekanauki.pl The persistence of long-chain alkylbenzenes in sediments has been documented, suggesting that compounds with similar structures can be long-lived in the environment. nih.govnih.gov However, some microorganisms have evolved strategies to access hydrophobic compounds, such as producing biosurfactants to increase their solubility. nih.gov

Ultimately, the persistence of this compound in a given environment will depend on a balance between its tendency to sorb to environmental matrices and the presence and activity of microbial populations capable of its degradation.

Factors Influencing Biodegradation Rates in Diverse Environmental Matrices

The biodegradation of phenoxyacetic acids is primarily a microbial process. The rate and extent of this breakdown can be influenced by a variety of factors:

Microbial Populations: The presence of microorganisms capable of degrading phenoxyacetic acids is the most crucial factor. The composition and density of these microbial communities can vary significantly between different soils and aquatic environments.

Oxygen Availability: Biodegradation of these compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though the rates and pathways may differ.

Temperature: Microbial activity is temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimal point, beyond which they may decline. Cold conditions can significantly slow down the degradation process, leading to greater persistence of the compound in the environment.

pH: The acidity or alkalinity of the soil and water can affect both the chemical form of the phenoxyacetic acid and the activity of the degrading microorganisms.

Organic Matter Content: The presence of other organic materials can sometimes enhance biodegradation by supporting a larger and more active microbial population, a phenomenon known as co-metabolism.

While specific data for this compound is not available, research on similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) shows that its degradation is significantly influenced by these environmental parameters.

Sorption and Leaching Characteristics in Soil Systems

The movement of phenoxyacetic acids through soil is largely governed by sorption (adhesion to soil particles) and leaching (movement with water through the soil profile).

Sorption: The extent to which a phenoxyacetic acid binds to soil particles is a key factor in its mobility. Weaker sorption leads to a higher potential for leaching into groundwater. Key factors influencing sorption include:

Soil pH: As weak acids, the charge of phenoxyacetic acids is pH-dependent. In more acidic soils, they are more likely to be in a less soluble, neutral form, which can increase their sorption to soil organic matter.

Soil Organic Carbon (foc): Organic matter is a primary sorbent for many organic chemicals. Soils with higher organic carbon content generally exhibit greater sorption of phenoxyacetic acids.

Clay and Mineral Content: The type and amount of clay minerals and metal oxides (like iron and aluminum oxides) in the soil can also provide surfaces for sorption.

Leaching: The potential for a phenoxyacetic acid to be transported from the soil surface to lower soil layers and potentially to groundwater is known as its leaching potential. This is inversely related to its sorption. Compounds that are weakly sorbed are more mobile and have a higher leaching potential. nih.gov Due to their general solubility in water, phenoxyacetic acids are considered to have a potential for leaching, particularly in sandy soils with low organic matter content. nih.gov

An exploration into the analytical methodologies applied to the study of this compound reveals a sophisticated array of techniques designed for its detection, quantification, and characterization in complex environments. These advanced methods are crucial for understanding its environmental fate, metabolic pathways, and molecular interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of a molecule. For phenoxyacetic acid derivatives, these investigations often employ Density Functional Theory (DFT) to elucidate electronic structure and reactivity. nih.gov

The electronic character of [2-(Octan-2-yl)phenoxy]acetic acid is central to its activity. Quantum chemical calculations, such as those performed on similar phenoxyacetic acids using DFT with a B3LYP/6-311++G(d,p) basis set, can determine the distribution of electron density and the nature of its molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For auxin-like molecules, the distribution of these orbitals across the aromatic ring and the carboxylic acid side chain is believed to be important for receptor binding. The electron density distribution, particularly the electrostatic potential, can highlight regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Table 1: Representative Quantum Chemical Descriptors for a Phenoxyacetic Acid Derivative

DescriptorRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the overall polarity of the molecule

Note: The values in this table are representative and based on calculations for structurally similar phenoxyacetic acids. Specific values for this compound would require dedicated computational analysis.

Theoretical modeling can be used to explore the reaction mechanisms involved in the synthesis and environmental degradation of this compound. The classical synthesis of phenoxyacetic acids involves the reaction of a phenolate (B1203915) with a chloroacetate. wikipedia.org Computational methods can model the transition states and intermediates of this nucleophilic substitution reaction, providing insights into the reaction kinetics and optimizing reaction conditions.

Similarly, the degradation pathways, which can occur through processes like photolysis or microbial action, can be investigated. nih.gov By calculating the bond dissociation energies and modeling the interaction with reactive species like hydroxyl radicals, computational chemistry can predict the most likely points of initial attack on the molecule, such as the ether linkage or the aliphatic side chain. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interaction

The biological activity of this compound as a synthetic auxin is dependent on its interaction with plant auxin receptors, primarily the TIR1/AFB family of F-box proteins. acs.orgresearchgate.net Molecular docking and dynamics simulations are instrumental in studying these interactions.

Molecular docking simulations can predict the preferred orientation of this compound within the binding pocket of auxin receptors like TIR1. nih.govarxiv.org These studies on other auxins have shown that the carboxylic acid group is crucial for anchoring the ligand in the binding site through interactions with specific amino acid residues. researchgate.net The phenoxy ring and the octan-2-yl group would then be positioned in a hydrophobic pocket of the receptor. The stereochemistry of the octan-2-yl group is expected to be a key determinant of the binding affinity and specificity, as observed with other chiral herbicides.

Table 2: Illustrative Energetic Contributions to Ligand-Receptor Binding

Interaction TypeRepresentative Energy Contribution (kcal/mol)Key Molecular Features Involved
Electrostatic-10 to -20Carboxylic acid group with charged/polar residues
Van der Waals-15 to -25Aromatic ring and octan-2-yl group with hydrophobic pocket
Desolvation Penalty+5 to +15Removal of water molecules from ligand and binding site
Total Binding Energy -20 to -30 Overall strength of the interaction

Note: This data is illustrative and based on general principles of ligand-receptor interactions for similar systems. Actual values would require specific simulations for this compound and its receptor.

Conformational Analysis and Molecular Shape Descriptors

The three-dimensional shape of this compound is a critical factor in its biological activity. Conformational analysis aims to identify the low-energy conformations of the molecule that are likely to be present in solution and interact with the receptor.

Molecular shape descriptors, derived from the conformational analysis, can be used in quantitative structure-activity relationship (QSAR) studies to correlate the shape of the molecule with its herbicidal activity. nih.govmdpi.com These descriptors quantify aspects such as molecular volume, surface area, and sphericity, providing a numerical representation of the molecule's steric properties.

Exploration of Preferred Conformations and Their Role in Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Identifying the preferred, low-energy conformations is crucial for understanding how the molecule interacts with its biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to perform conformational analysis. These studies systematically explore the potential energy surface of the molecule by rotating its flexible bonds, such as the C-O ether linkage and the bonds within the octyl side chain. The goal is to identify the global and local energy minima, which correspond to the most stable conformations.

The role of these preferred conformations in the biological activity of this compound is investigated through molecular docking studies. nih.govnih.gov In these simulations, the various low-energy conformations of the molecule are placed into the binding site of a target protein. The docking software then calculates the binding affinity for each conformation, predicting the most likely binding mode. This information is invaluable for understanding how the molecule achieves its biological effect and for designing modifications that could enhance this interaction.

Quantitative Assessment of Molecular Shape for SAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenoxyacetic acid derivatives, QSAR models have been instrumental in identifying the key molecular properties that govern their efficacy. crpsonline.comnih.govresearchgate.net

The quantitative assessment of molecular shape is a cornerstone of these QSAR studies. Various molecular descriptors are calculated to numerically represent different aspects of the molecule's size, shape, and electronic properties. These descriptors are then used as independent variables in the development of the QSAR models.

Descriptor CategorySpecific DescriptorsRelevance to SAR
Steric Properties Molecular Weight (MW)Indicates the overall size of the molecule. For some phenoxyacetamide analogues, a positive correlation with MW suggests that bulkier groups can enhance activity. crpsonline.com
Molar VolumeDescribes the volume occupied by the molecule.
Polarizability (α)Reflects the ease with which the electron cloud can be distorted, influencing non-covalent interactions. It has been shown to be a determinant of biological efficacy in phenoxyacetic acid congeners. mdpi.comnih.gov
Topological Properties Number of Rotatable Bonds (NRB)A measure of molecular flexibility. mdpi.com
Topological Polar Surface Area (TPSA)Quantifies the polar surface area, which is related to a molecule's ability to permeate biological membranes.
Electronic Properties Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons. A negative correlation in some studies suggests that more electrophilic groups may increase activity. crpsonline.com
Lipophilicity (logP)Describes the partitioning of the molecule between an oily and an aqueous phase, a critical factor for bioavailability and receptor binding. mdpi.comnih.gov
Hydrogen Bond Donors and Acceptors (HBD/HBA)The sum of these is a key property influencing biological efficacy. mdpi.comnih.gov

These descriptors, when correlated with biological activity data, allow for the development of predictive QSAR models. For instance, studies on various phenoxyacetic acid derivatives have demonstrated that properties such as lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are crucial for their biological effects. mdpi.comnih.gov By applying these QSAR models, researchers can predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.